molecular formula C20H24N2O4 B4072445 N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide

N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B4072445
M. Wt: 356.4 g/mol
InChI Key: WWOFIXJBYUJOIX-UHFFFAOYSA-N
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Description

N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 3,4-dimethoxybenzoic acid with 2-(butan-2-ylcarbamoyl)phenylamine under acidic conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions to form quinones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may inhibit or activate these targets, thereby modulating various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzoic acid
  • **N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzylamine
  • **N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzyl alcohol

Uniqueness

N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(butan-2-ylcarbamoyl)phenyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-5-13(2)21-20(24)15-8-6-7-9-16(15)22-19(23)14-10-11-17(25-3)18(12-14)26-4/h6-13H,5H2,1-4H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOFIXJBYUJOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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